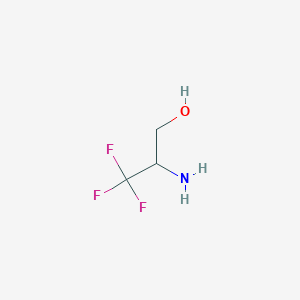

2-Amino-3,3,3-trifluoropropan-1-ol

説明

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies, including reactions of halogenoaminophosphines with dilithiumperfluoropinacolate and aminosilanes, showcasing the diversity in synthetic approaches to obtain fluorinated amino compounds (Storzer, Schomburg, & Röschenthaler, 1981). Another noteworthy method described involves the base-mediated [3 + 2] cycloaddition of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene to synthesize 3-trifluoromethylpyrroles, highlighting the versatility of amino acids in fluorinated syntheses (Zeng, Li, Wang, & Zhou, 2023).

Molecular Structure Analysis

The molecular and crystal structure analyses of fluorinated compounds reveal the influence of fluorine atoms on the molecular geometry and intermolecular interactions. For instance, the X-ray structure analysis of certain phosphoranes shows an almost ideal trigonal bipyramid geometry with very short bond distances, indicating the strong impact of fluorine on molecular stability and structure (Storzer, Schomburg, & Röschenthaler, 1981).

Chemical Reactions and Properties

Fluorinated amino compounds participate in various chemical reactions, such as palladium-catalyzed cross-coupling with alkylzinc reagents, demonstrating their utility in creating complex fluorinated molecules for further application in medicinal chemistry and life sciences (Lou, Wang, Zhao, He, Li, He, & Zhang, 2019).

Physical Properties Analysis

Fluorinated amino alcohols exhibit unique physical properties, such as high stability and distinct intermolecular hydrogen bonding patterns, as demonstrated in the synthesis and crystal structure analysis of related compounds. These properties make them valuable in the synthesis of organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-3,3,3-trifluoropropan-1-ol and related compounds, such as reactivity and selectivity in chemical reactions, are crucial for their application in synthesis. The regioselective synthesis of 3-trifluoromethylpyrroles and the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles exemplify the strategic utilization of fluorinated compounds' chemical properties in synthesizing complex molecules (Zeng, Li, Wang, & Zhou, 2023), (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).

科学的研究の応用

Cyclopentadienols Synthesis : The reaction of 1-Amino-2,3-diphenylcyclopropenium ions with 1,3-diketones produces 2,4-cyclopentadien-1-ols, highlighting the role of related compounds in organic synthesis (H. Yoshida et al., 1988).

Cholesterol Ester Transfer Protein Inhibitor : An efficient synthesis method for (R)-3-amino-1,1,1-trifluoropropan-2-ol has been developed, which is useful for large-scale production of a cholesterol ester transfer protein inhibitor (Lulin Wei et al., 2008).

Chiral Solute-Solvent Systems : N-dodecanoyl-L-valine amides and N-trifluoroacetyl esters of 2-aminoalkan-1-ols can selectively resolve chiral solute-solvent systems, demonstrating their application in stereochemistry (B. Feibush et al., 1979).

Sensing Enantiomers : A ternary complex involving related compounds can detect enantiomers and assign absolute configuration in diverse molecules (A. Lakshmipriya et al., 2017).

Phosphate Mimic in Biological Systems : The X-ray crystal structure of 2-amino-1,1-difluoroethylphosphonic acid, a structurally related compound, reveals its potential use as a phosphate mimic (R. Chambers et al., 1990).

Incorporation into Pyrimidinones and Cyclic Tetrapeptides : The stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives, including structurally related compounds, provides reliable structural data for their incorporation into various peptides and pyrimidinones (T. Yoshinari et al., 2011).

Safety And Hazards

The compound “(2R)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-amino-3,3,3-trifluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSVIYDHWMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3,3-trifluoropropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)